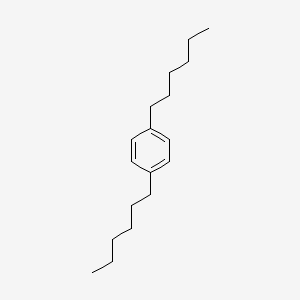

1,4-Dihexylbenzene

説明

Structure

3D Structure

特性

分子式 |

C18H30 |

|---|---|

分子量 |

246.4 g/mol |

IUPAC名 |

1,4-dihexylbenzene |

InChI |

InChI=1S/C18H30/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |

InChIキー |

OWMJCCSXHIFCCM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC1=CC=C(C=C1)CCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,4-Dihexylbenzene from Benzene

This technical guide provides an in-depth overview of the synthetic pathways for producing 1,4-dihexylbenzene, a symmetrically disubstituted aromatic hydrocarbon. The primary and most reliable method involves a four-step process utilizing Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach circumvents the significant challenges of polyalkylation and carbocation rearrangement inherent in direct Friedel-Crafts alkylation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis, including experimental protocols and reaction parameters.

Strategic Overview: Acylation-Reduction Pathway

The most effective route for synthesizing this compound from benzene (B151609) is a two-fold acylation-reduction sequence. This strategy ensures the selective formation of the para-substituted product and avoids the formation of isomeric impurities.

The overall transformation can be summarized as follows:

-

First Friedel-Crafts Acylation: Benzene is acylated with hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 1-phenylhexan-1-one.

-

First Reduction: The carbonyl group of 1-phenylhexan-1-one is reduced to a methylene (B1212753) group to yield hexylbenzene (B86705). The Clemmensen or Wolff-Kishner reduction is commonly employed for this step.

-

Second Friedel-Crafts Acylation: Hexylbenzene is subjected to a second acylation with hexanoyl chloride. The hexyl group is an ortho-para directing activator, and the para product, 1-(4-hexylphenyl)hexan-1-one, is the major isomer due to steric hindrance at the ortho positions.

-

Second Reduction: The final reduction of the carbonyl group in 1-(4-hexylphenyl)hexan-1-one yields the target molecule, this compound.

This multi-step approach is favored over direct Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring, preventing further acylation and ensuring a monosubstituted product in the first stage.[1][2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a predictable product structure.[2][3]

Reaction Pathways and Workflow

The logical flow of the synthesis is depicted below, outlining the primary chemical transformations and the general experimental sequence.

Caption: Chemical transformations for this compound synthesis.

Caption: Sequential workflow for the multi-step synthesis.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene

This procedure details the synthesis of 1-phenylhexan-1-one, the first key intermediate. The reaction involves the electrophilic substitution of an acyl group onto the benzene ring.[4]

Protocol:

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or scrub), and a pressure-equalizing dropping funnel. The entire apparatus must be protected from atmospheric moisture using drying tubes (e.g., CaCl₂).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂). The mixture is cooled to 0-5 °C in an ice-water bath.

-

Addition of Acylating Agent: Hexanoyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition to control the exothermic reaction.

-

Addition of Benzene: Following the formation of the acylium ion complex, benzene is added dropwise while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 40 °C for CH₂Cl₂) for 1-3 hours to ensure the reaction goes to completion.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with additional solvent.

-

Purification: The combined organic layers are washed with water, a dilute sodium bicarbonate (NaHCO₃) solution, and finally with brine. The solution is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude 1-phenylhexan-1-one is then purified by vacuum distillation.

| Parameter | Value | Reference |

| Benzene : Hexanoyl Chloride : AlCl₃ (Molar Ratio) | 1 : 1.1 : 1.2 | [5] |

| Solvent | Dichloromethane | [5] |

| Addition Temperature | 0-5 °C | [5] |

| Reaction Temperature | Reflux (40 °C) | [1] |

| Reaction Time | 1-3 hours | [1] |

| Typical Yield | 85-95% | General estimate |

Step 2: Reduction of 1-Phenylhexan-1-one to Hexylbenzene

The carbonyl group of the intermediate ketone is reduced to a methylene group. Two primary methods are presented: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice depends on the substrate's tolerance to strong acid or base.[6][7]

This method is effective for aryl-alkyl ketones that are stable in strong acid.[8]

Protocol:

-

Preparation of Zinc Amalgam (Zn(Hg)): Zinc powder is activated by washing with dilute HCl, followed by treatment with a mercuric chloride (HgCl₂) solution to form the amalgam. The amalgam is then washed thoroughly with water.

-

Reaction Setup: The 1-phenylhexan-1-one, amalgamated zinc, concentrated HCl, water, and toluene (B28343) (as a co-solvent) are placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated vigorously under reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic environment.

-

Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or diethyl ether. The combined organic extracts are washed with water, sodium bicarbonate solution, and brine.

-

Purification: The solution is dried over an anhydrous drying agent, and the solvent is removed. The resulting hexylbenzene is purified by distillation.

| Parameter | Value | Reference |

| Reducing Agent | Zinc Amalgam (Zn(Hg)) | [6][8][9] |

| Acid | Concentrated HCl | [6][8][9] |

| Reaction Temperature | Reflux | [9] |

| Reaction Time | 4-6 hours | [9] |

| Typical Yield | 70-80% | [8] |

This method is suitable for substrates that are sensitive to acid but stable in the presence of a strong base at high temperatures.[10][11]

Protocol:

-

Hydrazone Formation: 1-phenylhexan-1-one, hydrazine (B178648) hydrate, and a high-boiling solvent like diethylene glycol are added to a flask fitted with a distillation head and condenser. The mixture is heated to form the hydrazone, and water is distilled off.

-

Decomposition: After hydrazone formation is complete, potassium hydroxide (B78521) (KOH) pellets are added. The distillation head is replaced with a reflux condenser.

-

Reaction: The mixture is heated to a high temperature (180-200 °C) and refluxed for 3-5 hours.[12] During this time, nitrogen gas evolves as the hydrazone decomposes to form the alkane.[13]

-

Workup: The mixture is cooled and diluted with water. The product is extracted with a suitable solvent (e.g., hexane (B92381) or ether).

-

Purification: The organic extracts are washed, dried, and concentrated. Hexylbenzene is purified by distillation.

| Parameter | Value | Reference |

| Reagents | Hydrazine Hydrate, KOH | [12] |

| Solvent | Diethylene Glycol | [12] |

| Reaction Temperature | 180-200 °C | [12] |

| Reaction Time | 3-5 hours | [12] |

| Typical Yield | 80-90% | [11] |

Step 3 & 4: Second Acylation and Reduction

The synthesis of the final product, this compound, is achieved by repeating the acylation and reduction sequence on the hexylbenzene intermediate.

Protocol:

-

Second Acylation: Hexylbenzene is acylated with hexanoyl chloride using AlCl₃ as the catalyst, following the same procedure as in Step 1. The hexyl group directs the incoming acyl group primarily to the para position. The product, 1-(4-hexylphenyl)hexan-1-one, is isolated and purified, often by recrystallization or column chromatography, to separate it from the minor ortho isomer.

-

Second Reduction: The purified 1-(4-hexylphenyl)hexan-1-one is then reduced to this compound using either the Clemmensen or Wolff-Kishner reduction, as detailed in Step 2. The final product is purified by recrystallization from a suitable solvent like ethanol (B145695) or hexane.

| Parameter | Step 3 (Acylation) | Step 4 (Reduction) |

| Starting Material | Hexylbenzene | 1-(4-Hexylphenyl)hexan-1-one |

| Key Reagents | Hexanoyl Chloride, AlCl₃ | Zn(Hg)/HCl or N₂H₄/KOH |

| Major Product | 1-(4-Hexylphenyl)hexan-1-one | This compound |

| Typical Yield | 80-90% (para isomer) | 70-90% |

Alternative Synthetic Route: Direct Alkylation and its Limitations

Direct dialkylation of benzene with an alkylating agent like 1-hexene (B165129) or 1-hexyl chloride could theoretically produce this compound. However, this method is fraught with challenges that make it unsuitable for the clean synthesis of a specific isomer.

-

Polyalkylation: The initial product, hexylbenzene, is more reactive than benzene itself because the alkyl group activates the ring towards further electrophilic attack.[1] This leads to a mixture of mono-, di-, tri-, and even higher alkylated benzenes, resulting in low yields of the desired product.

-

Carbocation Rearrangement: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[14][15] Primary alkyl halides, like 1-hexyl chloride, will form a primary carbocation that rapidly rearranges via hydride shifts to a more stable secondary carbocation. This results in a mixture of isomeric products with the benzene ring attached at various positions along the hexyl chain, not just at the terminal carbon.

-

Isomer Control: The first hexyl group is ortho-para directing. Direct dialkylation would therefore produce a mixture of 1,2-, 1,3- (via rearrangement), and this compound, which are difficult to separate due to their similar boiling points.[16]

Caption: Major limitations of the direct alkylation approach.

Conclusion

The synthesis of this compound from benzene is most effectively and selectively achieved through a four-step sequence of Friedel-Crafts acylation followed by ketone reduction, repeated twice. This methodology provides excellent control over substitution patterns, avoids undesirable side reactions common to direct alkylation, and allows for the isolation of the pure para isomer in high overall yield. The choice between Clemmensen and Wolff-Kishner reduction offers flexibility based on the acid/base sensitivity of the intermediates. This guide provides the foundational protocols and strategic insights necessary for the successful laboratory synthesis of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. grokipedia.com [grokipedia.com]

- 13. The Wolff–Kishner Reduction [unacademy.com]

- 14. mt.com [mt.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. US7709692B2 - Process for the production of para-diethylbenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation of Benzene with Hexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride, a cornerstone reaction in organic synthesis. This reaction is instrumental in the formation of carbon-carbon bonds, yielding aryl ketones that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, natural products, and pharmaceuticals.[1][2] This document details the reaction mechanism, optimal conditions, catalytic systems, and experimental protocols, with a focus on its application in drug discovery and development.

Core Principles and Reaction Mechanism

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[3][4] Developed by Charles Friedel and James Crafts in 1877, this method facilitates the attachment of an acyl group to an aromatic ring. In the case of benzene and hexanoyl chloride, the reaction yields hexanoylbenzene (also known as phenyl pentyl ketone).

The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4] The catalyst's role is to generate a highly reactive electrophile, the acylium ion. The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the hexanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the benzene ring, forming a non-aromatic carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation and Regeneration of Catalyst: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[3]

-

Product Complexation: The product, hexanoylbenzene, is a ketone, which is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃). Consequently, a stoichiometric amount or even a slight excess of the catalyst is generally required. The final product is liberated upon aqueous workup.

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is that the acylium ion is resonance-stabilized and does not undergo rearrangement. This allows for the synthesis of straight-chain alkylbenzenes after subsequent reduction of the ketone, which is often difficult to achieve directly via Friedel-Crafts alkylation due to carbocation rearrangements.

References

A Technical Guide to the Clemmensen Reduction of 1,4-Dihexanoylbenzene for Pharmaceutical Research and Development

Introduction

The Clemmensen reduction is a cornerstone reaction in organic synthesis, facilitating the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1] This reaction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to effect this transformation.[2] The method is particularly adept at reducing aryl-alkyl ketones, such as those generated via Friedel-Crafts acylation, making it a vital tool in the synthesis of alkylbenzenes.[3][4] For researchers in drug development, mastering this reaction is crucial for synthesizing novel molecular scaffolds. This guide provides an in-depth examination of the Clemmensen reduction as applied to 1,4-dihexanoylbenzene, a precursor to 1,4-dihexylbenzene, a molecule with potential applications in creating specialized polymers and as a precursor for active pharmaceutical ingredients (APIs).[5]

The reaction is performed under strongly acidic conditions, which makes it complementary to the Wolff-Kishner reduction, which is conducted in a highly basic environment.[6][7] The substrate must, therefore, be stable in the presence of strong acid.[2] The heterogeneous nature of the reaction, involving a solid zinc catalyst in a liquid acid phase, makes mechanistic studies challenging, and the exact mechanism remains a subject of investigation.[2][8]

Synthesis Workflow: From Benzene (B151609) to this compound

The synthesis of this compound from benzene is a classic two-step process. The first step involves a Friedel-Crafts acylation of benzene with hexanoyl chloride to introduce the two hexanoyl groups at the para positions, yielding 1,4-dihexanoylbenzene. The subsequent step is the Clemmensen reduction, which reduces the two ketone functionalities to methylene (B1212753) groups, yielding the final product, this compound. This two-step approach is often preferred over direct Friedel-Crafts alkylation to avoid carbocation rearrangements that can occur with long alkyl chains.[9]

References

- 1. byjus.com [byjus.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,4-Dihexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,4-dihexylbenzene. The document details the expected chemical shifts, multiplicities, and coupling constants for each proton environment in the molecule. A thorough experimental protocol for acquiring a high-quality ¹H NMR spectrum is also presented.

Molecular Structure and Proton Environments

This compound possesses a symmetrical structure with a central benzene (B151609) ring substituted at the para positions with two hexyl chains. This symmetry simplifies the ¹H NMR spectrum, as chemically equivalent protons will have the same resonance frequency. The distinct proton environments are labeled as follows:

Caption: Molecular structure of this compound with distinct proton environments labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimated based on data from analogous compounds, such as 1-phenylhexane and 1,4-diethylbenzene.[1][2]

| Signal | Protons | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| a | Aromatic (Ar-H ) | 4H | Singlet | ~ 7.10 | - |

| b | Benzylic (-CH₂-Ar) | 4H | Triplet | ~ 2.58 | ~ 7.7 |

| c | Methylene (B1212753) (-CH₂-CH₂-Ar) | 4H | Quintet | ~ 1.59 | ~ 7.5 |

| d | Methylene (-CH₂-CH₂-CH₂-Ar) | 4H | Multiplet | ~ 1.30 | - |

| e | Methylene (-CH₂-CH₂-CH₃) | 4H | Multiplet | ~ 1.30 | - |

| f | Methylene (-CH₂-CH₃) | 4H | Sextet | ~ 1.30 | ~ 7.3 |

| g | Methyl (-CH₃) | 6H | Triplet | ~ 0.89 | ~ 7.0 |

Note: The signals for protons d , e , and f are expected to overlap, forming a complex multiplet in the range of approximately 1.25-1.40 ppm.

Spectral Interpretation

-

Aromatic Protons (a): Due to the symmetry of the para-substituted ring, all four aromatic protons are chemically equivalent. They are expected to appear as a singlet in the aromatic region, typically around 7.10 ppm. The absence of adjacent non-equivalent protons leads to the singlet multiplicity.

-

Benzylic Protons (b): The methylene protons directly attached to the benzene ring are deshielded by the aromatic ring current and resonate at a lower field compared to other methylene groups. This signal is expected to be a triplet due to coupling with the adjacent methylene protons (c).

-

Alkyl Chain Protons (c-g):

-

The methylene protons at position c will appear as a quintet due to coupling with the benzylic protons (b) and the methylene protons at position d .

-

The methylene protons at positions d , e , and f are in similar chemical environments and are expected to produce overlapping signals, resulting in a broad multiplet.

-

The terminal methyl protons (g ) are the most shielded and will therefore appear at the highest field (lowest ppm value). This signal will be a triplet due to coupling with the adjacent methylene protons (f).

-

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar aromatic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid introducing any solid particles into the tube. If particulates are present, filter the solution through a small plug of glass wool in the pipette.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure efficient transfer of radiofrequency energy to the sample and optimal signal detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

-

Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectrum acquisition, processing, and analysis.

References

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Dihexylbenzene

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-dihexylbenzene. The information presented herein is crucial for researchers, scientists, and drug development professionals involved in the identification and characterization of long-chain alkylbenzenes. This document outlines the predictable fragmentation pathways and provides detailed experimental protocols for reproducible analysis.

Introduction to the Mass Spectrometry of Alkylbenzenes

Under electron ionization, this compound (C₁₈H₃₀) undergoes a series of characteristic fragmentation reactions. The presence of the aromatic ring and the long alkyl chains dictates a predictable pattern of bond cleavages, primarily driven by the formation of stable carbocations. Aromatic compounds typically exhibit a distinct molecular ion peak, and this compound is no exception, allowing for the initial determination of its molecular weight.

The fragmentation of long-chain alkylbenzenes is dominated by benzylic cleavage, which is the cleavage of the bond between the first and second carbon atoms of the alkyl side chain. This process is energetically favorable due to the formation of a highly stable, resonance-stabilized benzylic or tropylium (B1234903) cation.

Predicted Fragmentation Pattern of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry for analogous long-chain alkylbenzenes. The expected major fragments and their relative abundances are summarized in the table below.

| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 246 | [C₁₈H₃₀]⁺ | Molecular Ion (M⁺) | Moderate |

| 175 | [C₁₂H₁₉]⁺ | Loss of a pentyl radical (•C₅H₁₁) from one hexyl chain via benzylic cleavage. | High |

| 161 | [C₁₁H₁₇]⁺ | Loss of a hexyl radical (•C₆H₁₃) from one hexyl chain. | Moderate |

| 105 | [C₈H₉]⁺ | Cleavage of the bond between the benzene (B151609) ring and one hexyl chain, with hydrogen rearrangement. | High |

| 92 | [C₇H₈]⁺ | Rearrangement product, often seen in alkylbenzenes with chains longer than two carbons. | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion, a hallmark of alkylbenzenes, formed via benzylic cleavage and rearrangement. | High (Often the base peak) |

| 79 | [C₆H₇]⁺ | Fragment of the benzene ring. | Low |

| 78 | [C₆H₆]⁺ | Benzene radical cation. | Low |

| 77 | [C₆H₅]⁺ | Phenyl cation. | Low |

Key Fragmentation Pathways Explained

The fragmentation of this compound is primarily governed by the stability of the resulting carbocations. The following diagram illustrates the major fragmentation pathways.

Experimental Protocol for GC-MS Analysis

The following is a detailed protocol for the analysis of long-chain alkylbenzenes, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for the analysis of similar aromatic hydrocarbons.[1][2]

Sample Preparation

-

Extraction: For solid samples (e.g., sediment, tissue), perform a Soxhlet extraction with a suitable solvent like dichloromethane (B109758) (DCM). For liquid samples, a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) is appropriate.

-

Concentration: Concentrate the extract using a rotary evaporator to a smaller volume.

-

Cleanup: If necessary, employ column chromatography on silica (B1680970) gel or alumina (B75360) to remove interfering compounds.

-

Final Preparation: The final extract should be dissolved in a solvent compatible with the GC system (e.g., hexane or ethyl acetate).

Instrumental Analysis

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 5-10 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan mode (e.g., m/z 40-500) for identification of unknown compounds. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if target fragments are known.[1]

-

Data Analysis

-

Peak Identification: Identify the peaks in the total ion chromatogram.

-

Mass Spectrum Interpretation: For each peak, analyze the corresponding mass spectrum and compare it to the predicted fragmentation pattern and spectral libraries (e.g., NIST).

-

Quantification: If quantitative analysis is required, use an internal standard method with appropriate calibration standards.

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from predictable cleavage of the alkyl chains and the aromatic ring. The formation of the stable tropylium ion at m/z 91 is a key diagnostic feature. By following the detailed experimental protocol provided, researchers can achieve reliable and reproducible identification and quantification of this and other long-chain alkylbenzenes.

References

An In-depth Technical Guide to the Physical Properties of Long-Chain Dialkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of long-chain dialkylbenzenes. These aromatic compounds, characterized by a central benzene (B151609) ring substituted with two long alkyl chains, are of significant interest in various fields, including materials science and as intermediates in the synthesis of surfactants and other specialty chemicals. Their physical properties are intrinsically linked to the length and structure of their alkyl substituents, influencing their behavior in formulations and interactions in biological systems.

This document summarizes available quantitative data, details the experimental protocols for property determination, and provides visualizations of synthetic pathways and structure-property relationships to facilitate a deeper understanding for researchers and professionals in drug development and related scientific disciplines.

Data Presentation: Physical Properties of Long-Chain Alkyl- and Dialkylbenzenes

Table 1: Boiling and Melting Points

| Compound Name | Molecular Formula | Alkyl Chain Lengths | Boiling Point (°C) | Melting Point (°C) | Data Type |

| 1,4-Diethylbenzene | C₁₀H₁₄ | C₂, C₂ | 183.7[1][2] | -42.8[1] | Experimental |

| Dodecylbenzene | C₁₈H₃₀ | C₁₂ | 331[3][4] | 3[3][4] | Experimental |

| Tetradecylbenzene | C₂₀H₃₄ | C₁₄ | 359[5] | 16.1[5] | Experimental |

| 1,4-Didecylbenzene | C₂₆H₄₆ | C₁₀, C₁₀ | 552.8[6] | 47.9[6] | Calculated |

| 1,4-Dihexadecylbenzene | C₃₈H₇₀ | C₁₆, C₁₆ | 827.4[7] | 97.2[7] | Calculated |

Table 2: Density and Kinematic Viscosity

| Compound Name | Molecular Formula | Alkyl Chain Lengths | Density (g/cm³ at 20°C) | Kinematic Viscosity (cSt at 20°C) | Data Type |

| 1,4-Diethylbenzene | C₁₀H₁₄ | C₂, C₂ | 0.862[1] | Not Available | Experimental |

| Dodecylbenzene | C₁₈H₃₀ | C₁₂ | 0.856 (at 25°C)[3][4] | Not Available | Experimental |

| Tetradecylbenzene | C₂₀H₃₄ | C₁₄ | 0.855 (at 20°C)[5] | 10.32 (at 10°C)[5] | Experimental |

| 1,4-Didecylbenzene | C₂₆H₄₆ | C₁₀, C₁₀ | Not Available | Not Available | - |

| 1,4-Dihexadecylbenzene | C₃₈H₇₀ | C₁₆, C₁₆ | Not Available | Not Available | - |

Table 3: Surface Tension

| Compound Name | Molecular Formula | Alkyl Chain Lengths | Surface Tension (mN/m at 20°C) | Data Type |

| Tetradecylbenzene | C₂₀H₃₄ | C₁₄ | 32.88 (at 16°C)[5] | Experimental |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of physical properties. The following sections outline the standard experimental protocols for measuring the key properties of long-chain dialkylbenzenes.

Synthesis of Long-Chain 1,4-Dialkylbenzenes via Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of 1,4-dialkylbenzenes using a Friedel-Crafts alkylation reaction.

Materials:

-

Benzene (or other suitable aromatic precursor)

-

Long-chain 1-alkene or 1-chloroalkane (e.g., 1-dodecene, 1-chlorododecane)

-

Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid catalyst

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

To the three-neck flask, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath.

-

In the dropping funnel, prepare a solution of the long-chain alkene or alkyl halide in the anhydrous solvent.

-

Slowly add the alkene/alkyl halide solution to the stirred catalyst suspension over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution, followed by a final wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to isolate the desired 1,4-dialkylbenzene isomer.

Determination of Boiling Point

The boiling point of these high-molecular-weight compounds is typically determined under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.

Materials:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Heating mantle

-

Vacuum pump and pressure gauge

-

Boiling chips or magnetic stirrer

Procedure:

-

Place a sample of the purified dialkylbenzene into the distillation flask along with boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if the enthalpy of vaporization is known.

Determination of Density using a Pycnometer

A pycnometer is used for the precise measurement of liquid density.

Materials:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermostatic water bath

-

Sample of the dialkylbenzene

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m_pyc).

-

Fill the pycnometer with distilled water and place it in a thermostatic water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and measure the total mass (m_pyc+water).

-

Empty and dry the pycnometer. Fill it with the sample dialkylbenzene and repeat step 3 to get the total mass (m_pyc+sample).

-

Calculate the density of the sample using the following formula: ρ_sample = [(m_pyc+sample - m_pyc) / (m_pyc+water - m_pyc)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Kinematic Viscosity (ASTM D445)

This method uses a calibrated glass capillary viscometer to measure the time for a volume of liquid to flow under gravity.

Materials:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature bath

-

Stopwatch

-

Sample of the dialkylbenzene

Procedure:

-

Select a viscometer where the flow time will be within the recommended range (typically 200 to 1000 seconds).

-

Charge the viscometer with the sample liquid.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C * t

-

The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ

Determination of Surface Tension (Pendant Drop Method)

This optical method determines surface tension by analyzing the shape of a pendant drop of the liquid.

Materials:

-

Tensiometer equipped with a camera and light source

-

Syringe with a needle

-

Sample of the dialkylbenzene

Procedure:

-

Fill the syringe with the sample liquid.

-

Form a pendant drop at the tip of the needle.

-

Capture an image of the drop with the camera.

-

The software analyzes the shape of the drop, which is governed by the balance between surface tension and gravity.

-

By fitting the profile of the drop to the Young-Laplace equation, the surface tension is calculated. The software typically performs this calculation automatically.

Mandatory Visualizations

Logical Relationship Diagram: Synthesis of 1,4-Dialkylbenzene

The following diagram illustrates the general workflow for the synthesis of a 1,4-dialkylbenzene via the Friedel-Crafts alkylation of benzene with a long-chain 1-alkene.

Conceptual Diagram: Structure-Property Relationship

This diagram illustrates the conceptual relationship between the increasing length of the alkyl chains in dialkylbenzenes and their resulting physical properties.

References

- 1. 1,4-Diethylbenzene | C10H14 | CID 7734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-DIETHYLBENZENE | 105-05-5 [chemicalbook.com]

- 3. Dodecylbenzene | 123-01-3 [chemicalbook.com]

- 4. Dodecylbenzene CAS#: 123-01-3 [m.chemicalbook.com]

- 5. Tetradecylbenzene | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1,4-didecyl- (CAS 2655-95-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Benzene, 1,4-dihexadecyl- (CAS 55517-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Solubility Profile of 1,4-Dihexylbenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dihexylbenzene, a symmetrically substituted aromatic hydrocarbon. Given the limited availability of direct quantitative experimental data for this specific compound, this guide synthesizes information from structurally similar molecules, primarily its shorter-chain analog 1,4-diethylbenzene (B43851), and fundamental principles of chemical solubility to predict its behavior in a range of common organic solvents. Detailed experimental protocols for determining solubility are provided, alongside a discussion of the key factors influencing the dissolution process. This document aims to be a valuable resource for laboratory work involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible. This compound is a nonpolar molecule due to its symmetrical structure and the hydrocarbon nature of the benzene (B151609) ring and the two hexyl chains. Therefore, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.

The following table summarizes the predicted solubility of this compound in a variety of common organic solvents. These predictions are qualitative and based on the known solubility of 1,4-diethylbenzene and the general principles of solubility for nonpolar aromatic compounds.[1][2][3]

| Solvent | Chemical Formula | Type | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | ||||

| n-Hexane | C₆H₁₄ | Nonpolar Alkane | High / Miscible | Both solute and solvent are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |

| Toluene (B28343) | C₇H₈ | Nonpolar Aromatic | High / Miscible | The aromatic nature of toluene is highly compatible with the benzene core of this compound. |

| Benzene | C₆H₆ | Nonpolar Aromatic | High / Miscible | Similar to toluene, benzene's aromaticity and nonpolarity make it an excellent solvent. |

| Carbon Tetrachloride | CCl₄ | Nonpolar Halogenated | High / Miscible | A nonpolar solvent capable of dissolving nonpolar compounds. |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High / Miscible | The low overall polarity of diethyl ether allows for good solvation of nonpolar molecules. |

| Polar Aprotic Solvents | ||||

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Moderate | While polar, acetone can dissolve some nonpolar compounds. The large nonpolar portion of this compound may limit its solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderate | DCM is a versatile solvent with intermediate polarity that can dissolve a wide range of organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate | Similar to acetone, THF is a polar aprotic solvent that may show some ability to dissolve this compound. |

| Polar Protic Solvents | ||||

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Low | The strong hydrogen bonding network in ethanol makes it a poor solvent for nonpolar hydrocarbons. |

| Methanol | CH₃OH | Polar Protic | Very Low | Methanol is more polar than ethanol, further reducing its ability to dissolve nonpolar compounds. |

| Water | H₂O | Polar Protic | Insoluble | As a highly polar molecule with strong hydrogen bonding, water is an extremely poor solvent for nonpolar compounds like this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the vial and solute.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to sit undisturbed for a short time to let any undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of this compound and above the boiling point of the solvent.

-

Periodically remove the vial from the oven and weigh it. Continue this process until a constant mass is achieved, indicating all the solvent has evaporated.

-

Record the final mass of the vial and the dissolved solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent in the filtered aliquot can be determined by subtracting the mass of the dissolved solute from the total mass of the filtered solution.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and characterization of this compound.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Caption: A simplified diagram illustrating a common synthetic route to this compound.

References

A Technical Guide to the Synthesis of Liquid Crystal Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis of liquid crystal precursors. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of these unique molecular architectures. This guide covers the fundamental synthetic strategies for common classes of liquid crystal precursors, detailed experimental protocols, purification techniques, and characterization methods.

Introduction to Liquid Crystal Precursors

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order but lack long-range positional order. The design and synthesis of the organic molecules that form these mesophases, the liquid crystal precursors, is a cornerstone of liquid crystal technology and research. These precursors are broadly classified based on their molecular shape, with the most common being calamitic (rod-like) and discotic (disc-like) mesogens.[1]

The synthesis of these precursors involves multi-step organic reactions aimed at creating molecules with specific structural features: a rigid core that promotes anisotropic packing, and flexible terminal groups that influence the melting point and the type of mesophase formed.[2] This guide will delve into the practical aspects of synthesizing these fascinating molecules.

Core Synthetic Strategies and Key Reactions

The synthesis of liquid crystal precursors relies on a toolbox of established organic reactions. The choice of reaction depends on the desired molecular architecture, including the nature of the core, linking groups, and terminal substituents.

Esterification Reactions

Ester linkages are prevalent in the core structure of many calamitic liquid crystals. They offer a convenient method for linking aromatic rings and introducing flexibility. The Steglich esterification is a widely used method that proceeds under mild conditions.[3]

Key Reactions:

-

Fischer-Speier Esterification: Reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

-

Steglich Esterification: Reaction of a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[3]

-

Acyl Chloride Method: Reaction of an acyl chloride with an alcohol or phenol, often in the presence of a base like pyridine.

Schiff Base Formation

Schiff base (or imine) linkages are another common feature in liquid crystal precursors. They are formed through the condensation reaction between an aldehyde or ketone and a primary amine.[4] This reaction is typically straightforward and reversible.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex core structures, particularly those involving direct carbon-carbon bonds between aromatic rings (e.g., biphenyl (B1667301) or phenyl pyrimidine (B1678525) systems), palladium-catalyzed cross-coupling reactions are indispensable.[5]

Key Reactions:

-

Suzuki Coupling: Reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide.

-

Heck Coupling: Reaction of an unsaturated halide with an alkene.

-

Sonogashira Coupling: Reaction of a terminal alkyne with an aryl or vinyl halide.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative liquid crystal precursors.

Synthesis of a Calamitic Liquid Crystal Precursor: 4'-Pentyl-4-cyanobiphenyl (5CB)

4'-Pentyl-4-cyanobiphenyl (5CB) is a well-known nematic liquid crystal. Its synthesis is a classic example of building a calamitic mesogen.[6]

Experimental Protocol:

-

Friedel-Crafts Acylation of 4-Bromobiphenyl (B57062): To a solution of 4-bromobiphenyl in nitrobenzene, add anhydrous aluminum trichloride. Cool the mixture in an ice bath and slowly add pentanoyl chloride. Stir the reaction mixture at room temperature overnight. Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with dichloromethane (B109758), wash with water and brine, and dry over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol (B145695) to yield 4'-bromo-4-pentanoylbiphenyl.

-

Huang-Minlon Reduction: To a solution of 4'-bromo-4-pentanoylbiphenyl in diethylene glycol, add hydrazine (B178648) hydrate (B1144303) and potassium hydroxide. Heat the mixture to reflux for 2 hours. Then, distill off the excess water and hydrazine. Continue to reflux the reaction mixture for another 4 hours. Cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain 4-bromo-4'-pentylbiphenyl (B1269899).

-

Cyanation: To a solution of 4-bromo-4'-pentylbiphenyl in dimethylformamide (DMF), add copper(I) cyanide. Heat the reaction mixture to reflux overnight. Cool the mixture to room temperature and pour it into a solution of ferric chloride in hydrochloric acid. Stir the mixture for 30 minutes and then extract the product with diethyl ether. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent, followed by recrystallization from ethanol to afford pure 4'-pentyl-4-cyanobiphenyl (5CB).[6]

Synthesis of a Schiff Base Liquid Crystal Precursor

This protocol describes the synthesis of a homologous series of Schiff bases derived from 4-substituted anilines and 4-pyridine carbaldehyde.[7]

Experimental Protocol:

-

Synthesis of the Schiff Base: Dissolve 4-substituted aniline (B41778) (1.0 eq) and 4-pyridine carbaldehyde (1.0 eq) in absolute ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the reaction mixture for 4-6 hours.[4] Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to obtain the pure Schiff base liquid crystal precursor.[8]

Synthesis of an Ester-Linked Liquid Crystal Precursor

This protocol outlines the synthesis of a calamitic liquid crystal containing an ester linkage.[2]

Experimental Protocol:

-

Esterification: In a round-bottom flask, dissolve 4-(tetradecyloxy)benzoic acid (1.0 eq) and benzyl (B1604629) 4-hydroxybenzoate (B8730719) (1.0 eq) in dry dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the desired ester product.[2]

Purification Techniques

The purity of liquid crystal precursors is paramount as impurities can significantly disrupt the formation and stability of the desired mesophases.[9] The two most common and effective purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at different temperatures.[10]

Detailed Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

-

Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption onto a stationary phase.[11]

Detailed Procedure:

-

Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial eluting solvent.

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluting solvent and carefully load it onto the top of the column.

-

Elution: Pass the eluting solvent (mobile phase) through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified liquid crystal precursor.

Characterization of Liquid Crystal Precursors

The synthesized precursors must be thoroughly characterized to confirm their chemical structure, purity, and liquid crystalline properties.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to elucidate the molecular structure of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound.

-

Elemental Analysis (CHN): Used to determine the elemental composition of the compound.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[12]

Experimental Setup and Data Analysis:

-

A small, accurately weighed sample (typically 2-5 mg) is sealed in an aluminum pan.

-

The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature.

-

Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[13]

Optical Characterization: Polarized Optical Microscopy (POM)

POM is a primary tool for identifying the type of liquid crystal mesophase by observing the unique optical textures that arise from the anisotropic nature of the material.[14]

Experimental Setup and Interpretation of Results:

-

A small amount of the sample is placed between two glass slides on a hot stage mounted on a polarizing microscope.

-

The sample is heated and cooled while being observed between crossed polarizers.

-

Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit characteristic textures (e.g., schlieren, focal-conic fan, broken focal-conic fan) that can be used for identification.[15]

Data Presentation

The following tables summarize quantitative data for representative calamitic and discotic liquid crystal precursors.

Table 1: Synthesis and Thermal Properties of Calamitic Liquid Crystal Precursors

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |

| 4'-Pentyl-4-cyanobiphenyl (5CB)[16] | Multi-step | 56 | 24 | 35.3 | Nematic |

| 4'-Octyl-4-cyanobiphenyl (8CB)[17] | Multi-step | - | 21.5 | 40.5 | Smectic A, Nematic |

| (E)-4-((4-(hexyloxy)benzylidene)amino)phenyl 4-butoxybenzoate[18] | Schiff Base/Esterification | 75 | 105 | 225 | Nematic |

| 4-(tetradecyloxy)benzoic acid derivative[2] | Esterification | 80 | 70.4 | 83.9 | Smectic A |

Table 2: Synthesis and Thermal Properties of Discotic Liquid Crystal Precursors

| Compound Core | Synthetic Method | Yield (%) | Melting Point (°C) | Clearing Point (°C) | Mesophase |

| Hexa(hexyloxy)triphenylene[19] | Oxidative Cyclization | 60 | 69 | 100 | Columnar Hexagonal |

| 1,3,5-Tris(4-n-alkoxybenzoyloxy)benzene[20] | Esterification | 70-85 | Varies with chain length | Varies with chain length | Columnar |

| Phthalocyanine derivative[21] | Template Synthesis | - | >300 | - | Columnar |

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the synthesis and self-assembly of liquid crystal precursors.

Caption: A flowchart illustrating the rational design process for liquid crystal precursors.

Caption: A generalized workflow for the synthesis and purification of liquid crystal precursors.

Caption: A diagram illustrating the self-assembly of calamitic and discotic liquid crystals into various mesophases upon cooling from the isotropic liquid state.

References

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. environmentaljournals.org [environmentaljournals.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. eprints.utar.edu.my [eprints.utar.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. benchchem.com [benchchem.com]

- 12. szfki.hu [szfki.hu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ipme.ru [ipme.ru]

- 16. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Characterization of Symmetrically Substituted Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of symmetrically substituted alkylbenzenes, focusing on 1,3,5-trimethylbenzene (mesitylene), 1,3,5-triethylbenzene (B86046), and 1,3,5-triisopropylbenzene. It includes a summary of their physicochemical properties, spectroscopic data for identification, common synthetic methods, and insights into their applications, particularly as structural scaffolds in chemical and biological contexts.

Physicochemical Properties

The physical and chemical properties of these symmetrically substituted alkylbenzenes are crucial for their handling, application, and analysis. Key properties are summarized in the tables below. These compounds are generally colorless liquids with characteristic aromatic odors and are insoluble in water but soluble in common organic solvents.[1][2][3]

Table 1: Physicochemical Properties of Symmetrically Substituted Alkylbenzenes

| Property | 1,3,5-Trimethylbenzene | 1,3,5-Triethylbenzene | 1,3,5-Triisopropylbenzene |

| Molecular Formula | C₉H₁₂[2] | C₁₂H₁₈[4] | C₁₅H₂₄[5] |

| Molecular Weight ( g/mol ) | 120.19[2] | 162.27[6] | 204.35[5] |

| Density (g/mL at 25 °C) | 0.864[1] | 0.862 | 0.845[5] |

| Boiling Point (°C) | 163-166[1] | 215[7] | 232-236[5] |

| Melting Point (°C) | -45[1] | -66.5[7] | Not readily available |

| Flash Point (°C) | 44 (112 °F)[1] | 76 (169 °F)[7] | 87 (188.6 °F)[8] |

| Refractive Index (n20/D) | 1.499[1] | 1.495[7] | 1.488[5] |

| LogP (Octanol/Water) | 3.42[2] | 4.3[6] | 5.3[9] |

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of symmetrically substituted alkylbenzenes.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to their high degree of symmetry, the ¹H and ¹³C NMR spectra of these compounds are relatively simple.

-

¹H NMR: The aromatic protons appear as a singlet, and the alkyl protons show characteristic splitting patterns.

-

¹³C NMR: The number of signals is reduced due to the molecular symmetry.

Table 2: NMR Spectroscopic Data (in CDCl₃)

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 1,3,5-Trimethylbenzene | ~2.3 (s, 9H, CH₃), ~6.8 (s, 3H, Ar-H) | ~21 (CH₃), ~127 (Ar-CH), ~137 (Ar-C)[10] |

| 1,3,5-Triethylbenzene | ~1.2 (t, 9H, CH₃), ~2.6 (q, 6H, CH₂), ~6.8 (s, 3H, Ar-H)[11][12] | ~15 (CH₃), ~29 (CH₂), ~125 (Ar-CH), ~143 (Ar-C) |

| 1,3,5-Triisopropylbenzene | ~1.2 (d, 18H, CH₃), ~2.9 (sept, 3H, CH), ~6.9 (s, 3H, Ar-H) | ~24 (CH₃), ~34 (CH), ~121 (Ar-CH), ~148 (Ar-C) |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. Key absorptions for these alkylbenzenes include C-H stretching from both the aromatic ring and the alkyl substituents, and C=C stretching from the benzene (B151609) ring. A key diagnostic feature for the 1,3,5-substitution pattern is the strong out-of-plane C-H bending vibration.[13]

Table 3: Key Infrared (IR) Absorption Bands

| Vibration | 1,3,5-Trimethylbenzene | 1,3,5-Triethylbenzene | 1,3,5-Triisopropylbenzene |

| Aromatic C-H Stretch (cm⁻¹) | 3080-3030[14] | ~3050 | ~3050[13] |

| Aliphatic C-H Stretch (cm⁻¹) | 2975-2845[14] | ~2960, ~2870 | ~2962, ~2870[13] |

| Aromatic C=C Stretch (cm⁻¹) | ~1600, ~1500[14] | ~1600, ~1460 | ~1600, ~1465[13] |

| C-H Out-of-Plane Bend (cm⁻¹) | 900-735[14] | Not readily available | ~880[13] |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used for identification. The molecular ion peak (M⁺) is typically observed, along with characteristic fragment ions resulting from the loss of alkyl groups. For example, in the mass spectrum of 1,3,5-trimethylbenzene, the base peak is often the tropylium (B1234903) ion or a related fragment.[15][16]

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1,3,5-Trimethylbenzene | 120[15] | 105 ([M-CH₃]⁺), 91 ([M-C₂H₅]⁺)[15] |

| 1,3,5-Triethylbenzene | 162[17] | 147 ([M-CH₃]⁺), 133 ([M-C₂H₅]⁺)[17] |

| 1,3,5-Triisopropylbenzene | 204[18] | 189 ([M-CH₃]⁺), 161 ([M-C₃H₇]⁺)[18] |

Synthesis and Experimental Protocols

3.1. Synthesis of Symmetrically Substituted Alkylbenzenes

A common method for the synthesis of these compounds is the Friedel-Crafts alkylation of benzene or a less substituted alkylbenzene with an appropriate alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] Another approach involves the cyclotrimerization of alkynes.

References

- 1. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triethylbenzene = 97 102-25-0 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Mesitylene - Wikipedia [en.wikipedia.org]

- 6. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 7. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. 1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Benzene - Wikipedia [en.wikipedia.org]

- 11. 1,3,5-Trimethylbenzene (Mesitylene) - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]

- 14. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. TRIISOPROPYLBENZENE [sdfine.com]

- 17. Synthesis of 1,3,5-Triazepines and Benzo[ f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,4-Dihexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4-dihexylbenzene, a symmetrically substituted aromatic hydrocarbon. The presented methodology is based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high selectivity and yield for the target 1,4-isomer, avoiding the polyalkylation and rearrangement side products common to Friedel-Crafts alkylation methods.[1][2][3] This protocol includes a step-by-step experimental procedure, reagent data, characterization of the final product, and safety guidelines. The workflow and reaction mechanism are visualized using diagrams for enhanced clarity.

Introduction and Synthetic Strategy

1,4-dialkylbenzenes are important intermediates in the synthesis of liquid crystals, organic electronic materials, and specialty polymers. The synthesis of a specific isomer like this compound requires a regioselective approach. While the direct Friedel-Crafts alkylation of benzene (B151609) with a hexyl halide is a classical method, it typically yields a mixture of ortho, meta, and para isomers, and is susceptible to polyalkylation, making purification difficult.[1][3]

To overcome these limitations, this protocol employs the Suzuki-Miyaura cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[6][7] By using 1,4-dibromobenzene (B42075) and a hexylboronic acid derivative, the hexyl groups are installed specifically at the 1 and 4 positions of the benzene ring, ensuring high isomeric purity of the final product.

The key advantages of the Suzuki coupling for this application include:

-

High Regioselectivity: The substitution pattern is precisely controlled by the starting dihalide.

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions.[7]

-

Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups.[6]

-

Commercially Available Reagents: The required starting materials, catalysts, and reagents are widely available.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details the step-by-step methodology for the synthesis of this compound from 1,4-dibromobenzene and hexylboronic acid.

Materials and Equipment

-

Reagents:

-

1,4-Dibromobenzene

-

Hexylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane (B91453), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes (for chromatography)

-

Silica (B1680970) gel (for column chromatography)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Schlenk line or similar inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |

| 1,4-Dibromobenzene | 235.90 | 10.0 | 2.36 g | 1.0 |

| Hexylboronic acid | 130.00 | 22.0 | 2.86 g | 2.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.3 | 347 mg | 0.03 (3 mol%) |

| K₂CO₃ | 138.21 | 30.0 | 4.15 g | 3.0 |

| 1,4-Dioxane | - | - | 80 mL | - |

| Water | - | - | 20 mL | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add 1,4-dibromobenzene (2.36 g, 10.0 mmol), hexylboronic acid (2.86 g, 22.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Solvent Addition and Degassing:

-

Add anhydrous 1,4-dioxane (80 mL) and deionized water (20 mL) to the flask via syringe or cannula.

-

Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.

-

-

Catalyst Addition and Reflux:

-

Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting 1,4-dibromobenzene spot is consumed (typically 12-24 hours).

-

-

Reaction Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[8]

-

Use 100% hexanes as the eluent. The product, being non-polar, should elute relatively quickly.

-

Collect the fractions containing the product (as determined by TLC analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.

-

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₃₀ |

| Molar Mass | 246.44 g/mol |

| Appearance | Colorless oil or solid |

| Boiling Point | ~330 °C (estimated) |

| Density | ~0.85 g/cm³ (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (s, 4H, Ar-H), 2.58 (t, 4H, Ar-CH₂), 1.60 (p, 4H, Ar-CH₂-CH₂), 1.30 (m, 12H, -(CH₂)₃-), 0.89 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.0, 128.2, 35.8, 31.8, 31.5, 29.1, 22.6, 14.1 |

| Mass Spec (EI) | m/z (%): 246 (M⁺), 175, 105, 91 |

Note: NMR and MS data are predicted based on the structure and data for similar compounds. Actual experimental values should be obtained for confirmation.[9][10]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Suzuki Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki reaction.

Safety Precautions

-